Dimethyl 2-hydroxyisophthalate
Overview
Description
Dimethyl 2-hydroxyisophthalate is a chemical compound with the molecular formula C10H10O5 . It’s a derivative of isophthalic acid .
Molecular Structure Analysis
Dimethyl 2-hydroxyisophthalate has a molecular weight of 210.183 g/mol . The molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aromatic), and 1 aromatic hydroxyl(s) .Scientific Research Applications
1. Application in Metal-Organic Frameworks
Dimethyl 2-hydroxyisophthalate plays a crucial role in the synthesis of novel Zn(II) metal-organic frameworks (MOFs). These MOFs, with their unique structural features, have shown significant enhancement in CO₂ uptake compared to other frameworks. This property is attributed to the existence of electrostatic attractive interactions within the MOFs (Ling et al., 2012).
2. Role in Coordination Polymers
In coordination chemistry, dimethyl 2-hydroxyisophthalate is used to bridge Phen-Co(II) complexes. These complexes have demonstrated unique properties, like ferromagnetic coupling within the chain and antiferromagnetic ordering in parallel running interchain via π–π interactions at low temperatures (Ahmad et al., 2014).
3. Application in Photocatalysis
Research on dimethyl 2-hydroxyisophthalate also extends to its role in photocatalysis. Studies on the photocatalytic degradation of dimethyl phthalate in UV/H₂O₂ advanced oxidation processes show that dimethyl 2-hydroxyisophthalate can be effectively degraded, providing insights into the treatment of phthalate esters in environmental settings (Xu et al., 2009).
4. Electrochemistry and Spectroelectrochemistry
Dimethyl 2-hydroxyisophthalate is a key precursor in the synthesis of phthalocyanine compounds, which are investigated for their electron transfer properties in electrochemistry and spectroelectrochemistry. These studies contribute to the understanding of the redox behavior of metal complexes (Köksoy et al., 2015).
5. Biocatalytic Synthesis of Polymers
This compound is significant in the biocatalytic synthesis of polyethylene glycol-based aromatic polyesters. The flexible method developed using dimethyl 2-hydroxyisophthalate enables the generation of a wide array of functionalized amphiphilic copolymers, offering significant control in polymer synthesis (Kumar et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl 2-hydroxybenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZOAEXBCOTMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447252 | |
Record name | dimethyl 2-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-hydroxyisophthalate | |
CAS RN |
36669-06-4 | |
Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36669-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimethyl 2-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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